molecular formula C18H18O3S2 B038853 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride CAS No. 112440-47-8

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

Cat. No.: B038853
CAS No.: 112440-47-8
M. Wt: 346.5 g/mol
InChI Key: ANYDHJQJXVIYHM-UHFFFAOYSA-N
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Description

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride is a sophisticated photochromic diene of significant interest in advanced materials science and organic synthesis. Its core research value lies in its role as a key precursor for the synthesis of functionalized polycyclic compounds via the Diels-Alder reaction. The molecule acts as an excellent dienophile; upon irradiation with UV light, the central maleic anhydride bridge, situated between the two electron-rich, sterically-hindered thienyl rings, can undergo a reversible photocyclization to form a cyclized adduct, a property that is harnessed in the development of molecular switches and photoresponsive materials. This unique reversible cyclization/ring-opening system makes it a prime candidate for designing molecular logic gates, optical memory devices, and smart polymers. Furthermore, the electron-accepting maleic anhydride moiety, coupled with the electron-donating thiophene units, creates a push-pull system that can be explored for nonlinear optics (NLO) and organic electronic applications. Researchers utilize this compound to construct complex, π-conjugated architectures with tailored optoelectronic properties. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYDHJQJXVIYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464218
Record name 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112440-47-8
Record name 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spectroscopic Analysis

  • ¹H NMR : The anhydride’s structure is validated by characteristic thienyl proton signals (δ = 1.79–2.48 ppm) and aromatic resonances (δ = 7.33–7.54 ppm) in CDCl₃.

  • Mass Spectrometry : FAB+ analysis confirms molecular ion peaks at m/z = 422 [M+H]⁺ for maleimide derivatives.

Thermal Stability

The anhydride’s melting point (167–170 °C) aligns with its crystalline solid state at room temperature, ensuring stability during handling and storage.

Challenges and Optimization Considerations

  • Regioselectivity : Ensuring proper substitution at the 3-position of the thienyl rings requires careful control of reaction conditions.

  • Oxidative Stability : The anhydride’s sensitivity to oxidation necessitates inert atmospheres during synthesis, as evidenced by its storage requirements.

Applications in Photochromic Materials

The anhydride’s derivatives exhibit reversible photocyclization under UV/visible light, enabling applications in optical switches and memory devices. Key findings include:

  • Absorption Spectra : Maleimide derivatives show distinct open- and closed-ring isomer absorbance between 300–700 nm.

  • Solvent Effects : Photostationary states in polar solvents (e.g., acetonitrile) enhance cyclization efficiency .

Chemical Reactions Analysis

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride has several scientific research applications:

    Chemistry: It is used as a photochromic dye in the study of light-induced molecular changes.

    Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular switch in various biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: It is used in the development of optical data storage devices and other photonic materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride involves photo-induced cyclization and ring-opening reactions. Upon exposure to light, the compound undergoes a reversible change in its molecular structure, switching between an open-ring and a closed-ring form. This change is facilitated by the absorption of photons, which provide the necessary energy for the molecular transformation .

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride and Analogues

Compound Name Molecular Formula Key Features Applications References
This compound C₁₈H₁₈O₃S₂ Thermally irreversible photochromism; crystalline powder; MP = 168°C Photoresponsive materials, molecular switches
2,3-Dimethylmaleic Anhydride (DMMA) C₆H₆O₃ Electron-rich catalyst; reacts with pyridines (electron-donating groups) Organic synthesis, catalysis
1-Cyclohexene-1,2-dicarboxylic Anhydride (CHMA) C₈H₁₀O₃ Electron-deficient catalyst; effective for electron-poor pyridines Catalysis, polymer modification
Bismaleimide Monomers Varies (e.g., C₂₇H₂₀N₂O₄) High thermal stability (TGA >300°C); crosslinked polymers Aerospace composites, high-performance resins
Maleic Anhydride-Grafted Polyhydroxybutyrate (PHB-g-MA) (C₄H₆O₃)ₙ Enhanced thermal stability (+20°C vs. pure PHB); tunable viscosity Biodegradable polymers, packaging
Diphosphine Maleic Anhydride (BMA) C₂₃H₁₈O₃P₂ Kit-based ⁹⁹ᵐTc-radiolabeling; high metabolic stability Medical imaging, angiogenesis detection

Mechanistic and Performance Differences

(a) Photochromic Behavior

Unlike conventional photochromic systems (e.g., azobenzenes), this compound exhibits thermally irreversible photochromism due to restricted conformational interconversion. Semi-empirical calculations reveal that only the anti-parallel conformation of the open-ring form undergoes cyclization under UV light, with high energy barriers preventing thermal reversal . This contrasts with azobenzenes, where thermal energy readily induces isomerization.

(b) Catalytic Activity

Maleic anhydride derivatives like DMMA and CHMA serve as catalysts in pyridine N-oxidation. DMMA is optimal for electron-rich pyridines, while CHMA excels with electron-deficient substrates. These differences arise from electronic interactions between the anhydride and substrate, highlighting the role of substituent effects in catalysis .

(c) Polymer Compatibility

In polymer science, this compound is less commonly used compared to simpler maleic anhydride derivatives. For example:

  • PHB-g-MA : Maleic anhydride grafting increases PHB’s thermal stability (TGA onset from 250°C to 270°C) but reduces viscosity due to chain scission. Styrene co-grafting reverses this trend, enhancing viscosity .
  • Bismaleimide Polymers : These exhibit superior thermal stability (>300°C) and mechanical strength, making them ideal for aerospace laminates .

Challenges and Limitations

  • This compound: Limited application scope due to specialized photochromic requirements. Synthesis complexity and cost may hinder large-scale use .
  • Maleic Anhydride in Bitumen : High reactivity can lead to uncontrolled crosslinking and gelation at concentrations >1.9 wt%, necessitating precise formulation control .
  • PHB-g-MA: Grafting efficiency is highly dependent on initiators (e.g., Sn(Oct)₂ increases grafting from 0.23% to 0.39%) and comonomers like styrene .

Biological Activity

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS No. 112440-47-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This compound belongs to the class of maleic anhydrides and has been studied for its applications in organic synthesis and material science. However, its biological activity is also noteworthy, particularly in the fields of photochemistry and medicinal chemistry.

The molecular formula of this compound is C18H18O3S2, with a molecular weight of 346.46 g/mol. It appears as a light yellow to green crystalline powder with a melting point ranging from 167°C to 170°C . The compound's structure features two thienyl groups attached to a maleic anhydride moiety, which contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits notable photochemical properties. It undergoes electrocyclization upon photoexcitation, which is facilitated by changes in aromaticity during the reaction process. This mechanism has implications for its use as a photoresponsive material in various applications .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with maleic anhydrides. The cytotoxic effects are often cell-type dependent and can be influenced by the compound's concentration and exposure time. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Study on Photocyclization

A computational investigation highlighted the photocyclization reaction of this compound. The study reported a quantum yield of 0.08 for the cyclization process leading to a thermally stable dihydro form. This finding emphasizes the compound's utility in photochemical applications and potential for developing light-responsive materials .

Antioxidant Potential Assessment

In a comparative study assessing various maleic anhydrides' antioxidant capacities, this compound was included among tested compounds. Results indicated that while it demonstrated some antioxidant activity, further research is needed to quantify its efficacy relative to established antioxidants .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Photochemical Exhibits electrocyclization upon photoexcitation
Antioxidant Potential antioxidant activity noted
Cytotoxicity Selective cytotoxicity against cancer cell lines

Q & A

Q. What safety protocols are critical for handling this compound’s potential irritancy?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
  • Waste Management : Neutralize anhydride residues with aqueous sodium bicarbonate before disposal.
  • SDS Compliance : Follow TCI America guidelines for storage (dry, <4°C) and spill containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride
Reactant of Route 2
Reactant of Route 2
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.